Bacosine
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Overview
Description
Bacosine is a compound with the molecular formula C30H48O3 . It is derived from the Bacopa monnieri plant and is used as a dietary supplement . In the food industry, it is used as a flavor enhancer, often adding a smoky, bacon-like flavor to foods such as soups, sauces, and dressings .
Molecular Structure Analysis
Bacosine has a molecular weight of 456.70 Da . It has 10 defined stereocentres . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
Bacosine has an average mass of 456.700 Da and a monoisotopic mass of 456.360352 Da . More detailed physical and chemical properties would require laboratory analysis.
Scientific Research Applications
Analgesic Activity : Bacosine exhibited moderate analgesic effects, with opioidergic nature, as reported by Vohora et al. (1997).
Antihyperglycemic Activity : It demonstrated significant antihyperglycemic activity and in vivo antioxidant potential, indicating potential for diabetes treatment, as shown by Ghosh et al. (2011).
Anti-Metastatic Activity in Breast Cancer : Bacosine showed anti-metastatic activity in murine breast cancer cells by inhibiting MMP-9 gene expression, suggesting a role in cancer treatment, as observed by Mishra et al. (2018).
Antidepressant Activity : A standardized extract of Bacopa monniera containing bacoside A demonstrated antidepressant activity in rodent models, as reported by Sairam et al. (2002).
Neuroprotective and Anticlastogenic Effect : Bacosine showed protective effects against various clastogens and high antioxidant activity, as studied by Deb et al. (2008).
Diabetic Neuropathy Treatment : It improved neuronal dysfunction in diabetic neuropathy, as demonstrated by Kishore et al. (2017).
Presence in Commercial Products : A study questioned the presence of bacosine in commercially available Bacopa monnieri products, suggesting a need for careful examination of these products, as found by Ritter et al. (2020).
Cognitive Effects : Bacosine and its derivatives have been implicated in improving memory and cognition, as discussed in a study by Ramasamy et al. (2015).
Chemopreventive Effect in Liver Cancer : Bacoside A, a related compound, showed potential in preventing liver cancer by enhancing antioxidant status, as observed by Janani et al. (2010).
Inflammatory Pathway Inhibition in the Brain : Bacopa monnieri, including bacoside components, inhibited inflammatory pathways in the brain, which may be relevant in treating CNS disorders, as found by Nemetchek et al. (2017).
Neuroprotective Aspects : Bacoside A and Bacopaside I have shown neuroprotective functions, with mechanisms potentially relevant to treating neurodegenerative disorders, as detailed by Sekhar et al. (2019).
Healthy Brain Ageing : Long-term use of bacosides may prevent age-associated neurodegeneration and promote healthy brain ageing, as suggested by Rastogi et al. (2012).
Inhibition of β-Amyloid Cytotoxicity : Bacoside-A inhibited β-amyloid cytotoxicity, fibrillation, and membrane interactions, which are key in Alzheimer's disease, as reported by Malishev et al. (2017).
Mechanism of Action
Bacosine is believed to have a variety of health benefits, including improved cognitive function, enhanced memory, and improved mood . It is thought to exert its effects through various mechanisms, including antioxidant neuroprotection, β-amyloid reduction, neurotransmitter modulation (acetylcholine [ACh], 5-hydroxytryptamine [5-HT], dopamine [DA]), and choline acetyltransferase activation .
properties
IUPAC Name |
(1R,3aR,5aS,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27+,28-,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUCVRNYSHRCF-CHVGUTEKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C(=O)O)C)(C)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746871 |
Source
|
Record name | Bacosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
198014-94-7 |
Source
|
Record name | Bacosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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